6-Benzylsulfanyl-9-cyclohexylpurin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine is a chemical compound with the molecular formula C18H22N4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a benzylsulfanyl group and a cyclohexyl group attached to the purine ring. These structural elements contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylsulfanyl-9-cyclohexylpurin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a suitable purine derivative with a benzylsulfanyl group. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The cyclohexyl group can be introduced through a subsequent alkylation reaction using cyclohexyl bromide under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the purine ring or the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, cyclohexyl bromide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 6-Benzylsulfanyl-9-cyclohexylpurin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may play a crucial role in these interactions by forming specific bonds with the target molecules. The cyclohexyl group can influence the compound’s overall conformation and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzylsulfanyl-9H-purine: Lacks the cyclohexyl group, which may affect its biological activity.
6-Amino-9H-purin-2-ol: Contains an amino group instead of the benzylsulfanyl group, leading to different chemical properties.
6-Chloro-8-methyl-9H-purine: Substituted with a chlorine atom and a methyl group, resulting in distinct reactivity.
Uniqueness
6-Benzylsulfanyl-9-cyclohexylpurin-2-amine is unique due to the presence of both the benzylsulfanyl and cyclohexyl groups. These structural features contribute to its specific chemical reactivity and potential biological activities, distinguishing it from other purine derivatives.
Eigenschaften
CAS-Nummer |
93996-67-9 |
---|---|
Molekularformel |
C18H21N5S |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
6-benzylsulfanyl-9-cyclohexylpurin-2-amine |
InChI |
InChI=1S/C18H21N5S/c19-18-21-16-15(20-12-23(16)14-9-5-2-6-10-14)17(22-18)24-11-13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H2,19,21,22) |
InChI-Schlüssel |
LUERHNAEJNCQPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.